molecular formula C7H6BrNO B8612632 3-Bromo-5-(oxiran-2-yl)pyridine

3-Bromo-5-(oxiran-2-yl)pyridine

Cat. No.: B8612632
M. Wt: 200.03 g/mol
InChI Key: GTLZPFBXTPUGHQ-UHFFFAOYSA-N
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Description

3-Bromo-5-(oxiran-2-yl)pyridine is a heterocyclic organic compound that features a bromine atom and an oxirane ring attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(oxiran-2-yl)pyridine typically involves the bromination of 5-oxiranyl-pyridine. One common method is the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-(oxiran-2-yl)pyridine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The oxirane ring can be oxidized to form diols or other oxygen-containing functional groups.

    Reduction: The compound can be reduced to remove the bromine atom or to open the oxirane ring.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation conditions.

Major Products Formed:

Scientific Research Applications

3-Bromo-5-(oxiran-2-yl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-(oxiran-2-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxirane ring can act as an electrophile, reacting with nucleophilic sites in biological molecules, while the bromine atom can participate in halogen bonding interactions .

Comparison with Similar Compounds

  • 3-Bromo-2-oxiranyl-pyridine
  • 5-Bromo-2-oxiranyl-pyridine
  • 3-Chloro-5-oxiranyl-pyridine

Comparison: 3-Bromo-5-(oxiran-2-yl)pyridine is unique due to the specific positioning of the bromine atom and the oxirane ring on the pyridine ring. This unique structure imparts distinct reactivity and properties compared to its analogs. For example, the position of the bromine atom can influence the compound’s ability to undergo nucleophilic substitution reactions, while the oxirane ring’s position can affect its reactivity towards oxidation and reduction .

Properties

Molecular Formula

C7H6BrNO

Molecular Weight

200.03 g/mol

IUPAC Name

3-bromo-5-(oxiran-2-yl)pyridine

InChI

InChI=1S/C7H6BrNO/c8-6-1-5(2-9-3-6)7-4-10-7/h1-3,7H,4H2

InChI Key

GTLZPFBXTPUGHQ-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)C2=CC(=CN=C2)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of trimethylsulfoxonium iodide (7.10 g, 32.3 mmol) in DMSO (25 mL) was added NaH (95%, 0.774 g, 32.3 mmol) portionwise at ambient temperature followed by dropwise addition of 5-bromonicotinaldehyde (3.00 g, 16.1 mmol) in DMSO (15 mL) over 15 min. The reaction mixture was quenched by the addition of ice cold water (200 mL) and the resulting mixture extracted with EtOAc (2×150 mL). The combined organic extracts were dried over anhydrous Na2SO4, filtered and concentrated under reduced pressure. The resulting residue was purified by combiflash (REDISEP®, silica gel, 40 g, 25% EtOAc/hexanes) to obtain 3-bromo-5-(oxiran-2-yl)pyridine (1.00 g, 31.0%) as a pale yellow liquid. LCMS (Condition 8): retention time 1.83 min, [M+2]=202.2. 1H NMR (400 MHz, CDCl3) δ 2.79 (dd, J=2.4 Hz, J=5.2 Hz, 1 H), 3.20 (dd, J=4.0 Hz, J=5.2 Hz, 1 H), 3.87 (dd, J=2.4 Hz, J=4.0 Hz, 1 H), 7.69 (dd, J=1.6 Hz, J=2.0 Hz, 1 H), 8.50 (d, J=1.6 Hz, 1 H), 8.62 (d, J=2.0 Hz, 1 H).
Quantity
7.1 g
Type
reactant
Reaction Step One
Name
Quantity
0.774 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of trimethylsulfoxonium iodide (CAS#1774-47-6, 11.83 g, 53.8 mmol) in methyl sulfoxide (80 mL), was added slowly sodium hydride (60% dispersion in oil, 1.989 g, 49.7 mmol). The reaction was permitted to stir for 15 min at room temperature. A solution of 5-bromo-pyridine-3-carbaldehyde (CAS#135124-70-8, 5.0 g, 26.9 mmol) in dimethylsulfoxide (20 mL) was added slowly to the reaction mixture. The reaction permitted to stir for 10 minutes after the addition was complete. The reaction was cooled to 0° C., quenched with brine, and diluted with diethyl ether. The layers were separated and the aqueous layer was extracted two additional times with diethyl ether. The organic layers were combined, dried over anhydrous sodium sulfate, filtered and concentrated. The resulting residue was purified by silica gel flash chromatography (ethyl acetate-heptane, 0 to 60%) to afford 3-bromo-5-oxiranyl-pyridine; MS: (ES+) m/z 200.0 (M+H)+.
Quantity
11.83 g
Type
reactant
Reaction Step One
Quantity
1.989 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

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